

Application Note: GC-MS Analysis of 1-Methyl-3-phenylpiperazine

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Compound of Interest

Compound Name: 1-Methyl-3-phenylpiperazine

Cat. No.: B026559

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Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **1-Methyl-3-phenylpiperazine** using Gas Chromatography-Mass Spectrometry (GC-MS). **1-Methyl-3-phenylpiperazine** is a piperazine derivative with potential applications in pharmaceutical research and development.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. The described methodology is based on established principles for the analysis of piperazine derivatives and is intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.[2][3][4][5][6]

Introduction

1-Methyl-3-phenylpiperazine (CAS No: 5271-27-2) is a substituted piperazine with a molecular formula of $C_{11}H_{16}N_2$ and a molecular weight of 176.26 g/mol.[7] Its structural features, comprising a phenyl group and a methylpiperazine moiety, make it a compound of interest in medicinal chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **1-Methyl-3-phenylpiperazine**. [6] This application note outlines a general method for its analysis, including sample preparation, GC-MS parameters, and expected mass spectrometric fragmentation.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix (e.g., reaction mixture, biological fluid, or formulated product).

Materials:

- **1-Methyl-3-phenylpiperazine** reference standard
- Methanol (HPLC grade)
- Deionized water
- Sodium hydroxide (NaOH) solution (1M)
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Pipettes and vials

Procedure:

- **Standard Solution Preparation:** Accurately weigh a known amount of **1-Methyl-3-phenylpiperazine** reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation (Liquid-Liquid Extraction):** a. To 1 mL of the sample solution (e.g., in an aqueous matrix), add 1M NaOH to adjust the pH to >10. b. Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. c. Carefully transfer the organic layer to a clean tube. d. Repeat the extraction step with another 2 mL of

dichloromethane. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Evaporate the solvent under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended and can be adapted based on the specific instrumentation available.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Autosampler

GC Conditions:

Parameter	Value
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature	280 °C

MS Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Mode	Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The mass spectrum of **1-Methyl-3-phenylpiperazine** is characterized by specific fragment ions that can be used for its identification and quantification.

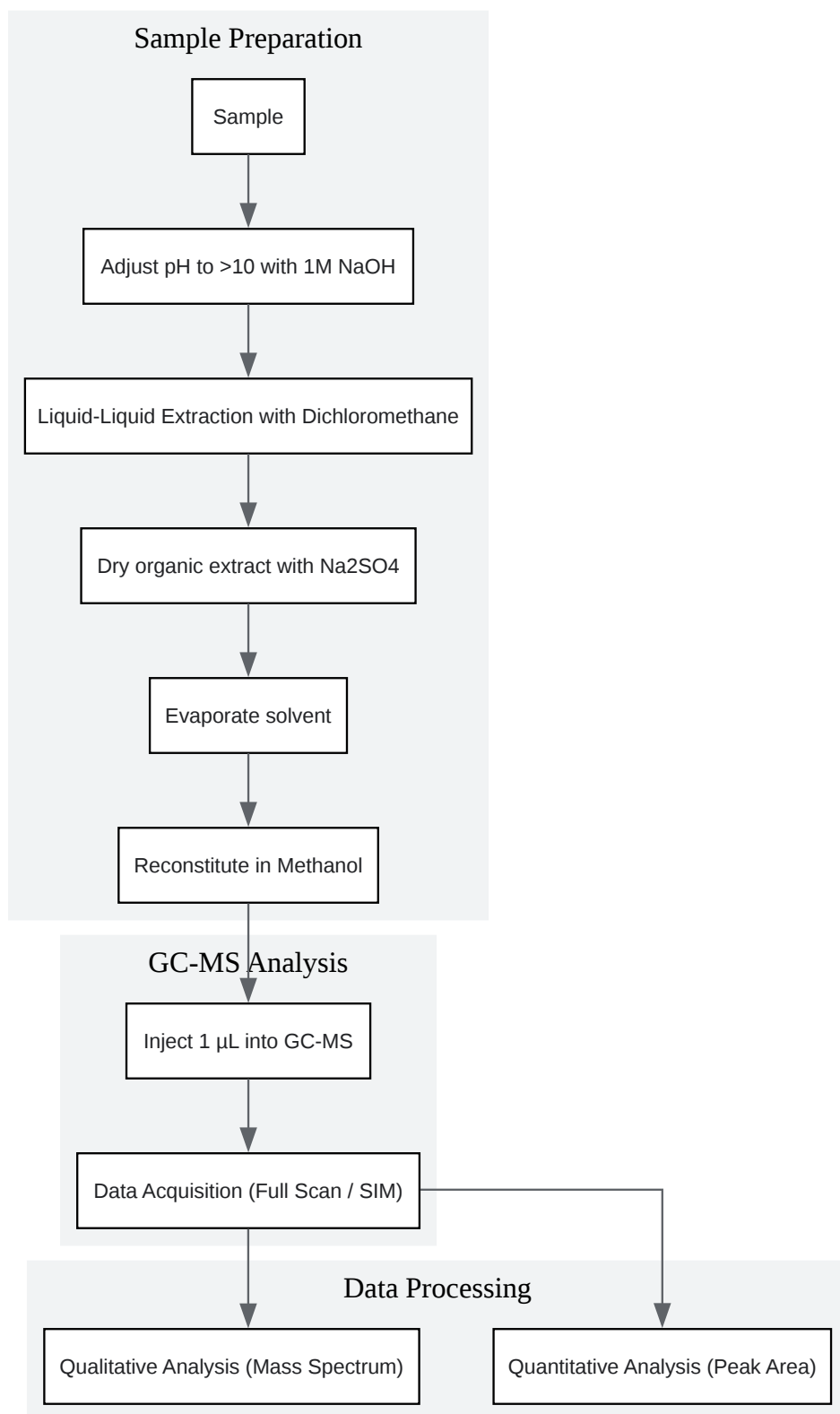
Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ N ₂	[7]
Molecular Weight	176.26 g/mol	[7]
CAS Number	5271-27-2	[7]
Major Fragment Ions (m/z)	58 (Base Peak), 104, 42	PubChem CID: 2760009
Expected Retention Time	Approximately 10-15 minutes under the specified GC conditions. The exact retention time should be determined experimentally using a reference standard.	

Note: The retention time is an estimated value and will vary depending on the specific instrument, column condition, and exact analytical parameters. It is imperative to confirm the

retention time by injecting a pure standard of **1-Methyl-3-phenylpiperazine** under the same conditions.

Visualizations

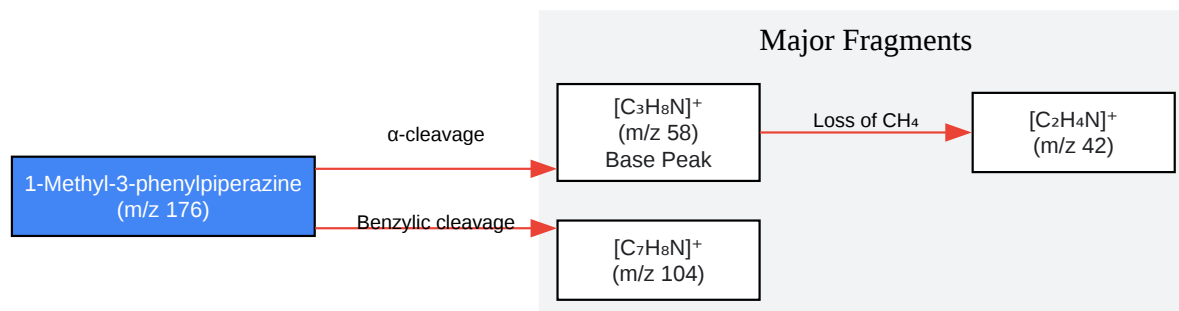
Experimental Workflow



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Caption: General workflow for the GC-MS analysis of **1-Methyl-3-phenylpiperazine**.

Proposed Fragmentation Pathway



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Caption: Proposed fragmentation of **1-Methyl-3-phenylpiperazine** in EI-MS.

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